Brevifolincarboxylic acid

Overview

Description

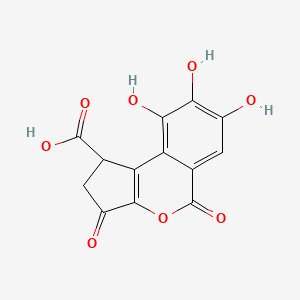

Brevifolincarboxylic acid is a natural product isolated from the plant Polygonum capitatum. It is known for its inhibitory effects on the aryl hydrocarbon receptor and its role as an α-glucosidase inhibitor with an IC50 of 323.46 μM . The compound has a molecular formula of C13H8O8 and a molecular weight of 292.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brevifolincarboxylic acid is typically extracted from natural sources such as Polygonum capitatum. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound from the plant material. The structure of the compound is then elucidated using techniques such as 1H and 13C NMR spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Brevifolincarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antioxidant Properties

Brevifolincarboxylic acid has been identified as a significant antioxidant compound. Research indicates that it exhibits potent free radical scavenging abilities, which are crucial in combating oxidative stress-related diseases.

- Study Findings : A study analyzing the antioxidant profile of Momordica charantia fruit revealed that the 80% ethanol extract demonstrated the most significant antioxidant activity through various assays, including DPPH and Ferric Reducing Antioxidant Power (FRAP) tests. This compound was one of the key metabolites identified contributing to this activity .

| Assay Type | Activity Level | Key Compounds |

|---|---|---|

| DPPH | High | This compound, Ascorbic acid |

| FRAP | High | This compound, Quercetin 3-O-glycoside |

Anticancer Potential

This compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells.

- Case Study : In a study evaluating extracts from various Potentilla species, this compound derivatives were tested for their cytotoxic effects on colorectal cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anti-colorectal cancer agent .

| Cell Line | IC50 (μg/ml) | Effectiveness |

|---|---|---|

| LS180 (Colorectal) | 38 | High |

| CCD841 CoN (Normal) | 1,134 | Low |

Role in Traditional Medicine

In traditional medicine, Momordica charantia, which contains this compound, is used for various health benefits including blood sugar regulation and digestive health.

- Traditional Uses : The fruit is consumed for its potential to lower blood glucose levels and improve overall metabolic health. The presence of this compound may enhance these effects through its antioxidant properties .

Chemical Characterization and Metabolic Profiling

Recent studies have employed advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize this compound and understand its metabolic pathways.

Mechanism of Action

Brevifolincarboxylic acid exerts its effects primarily through the inhibition of the aryl hydrocarbon receptor and α-glucosidase. The aryl hydrocarbon receptor is involved in the regulation of various biological processes, including xenobiotic metabolism and immune response . By inhibiting this receptor, this compound can modulate these processes. Additionally, its α-glucosidase inhibitory activity helps in regulating blood glucose levels, making it a potential therapeutic agent for diabetes management .

Comparison with Similar Compounds

Gallic Acid: Another phenolic compound with antioxidant and antimicrobial properties.

Ellagic Acid: Known for its anticancer and anti-inflammatory activities.

Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory effects.

Uniqueness: Brevifolincarboxylic acid is unique due to its dual inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase.

Biological Activity

Brevifolincarboxylic acid (BFCA), a compound belonging to the isocoumarins and derivatives class, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Formula : CHO

- IUPAC Name : 7,8,9-trihydroxy-3,5-dioxo-1H,2H,3H,5H-cyclopenta[c]isochromene-1-carboxylic acid

- CAS Number : 18490-95-4

- Solubility : Slightly soluble in water

- pKa : Moderately acidic

BFCA is primarily found in pomegranate and is considered a potential biomarker for the consumption of this fruit .

Antioxidant Activity

BFCA has been identified as a significant antioxidant compound. A study on Momordica charantia (bitter melon) demonstrated that BFCA contributed to the fruit's overall antioxidant profile. The presence of hydroxyl groups in BFCA is believed to enhance its ability to scavenge free radicals, making it effective against oxidative stress .

| Compound | Antioxidant Activity |

|---|---|

| BFCA | High |

| Quercetin 3-O-glycoside | Moderate |

Anticancer Potential

Research indicates that BFCA exhibits anticancer properties. In a study evaluating various extracts from Potentilla species, BFCA was noted for its ability to inhibit the proliferation of colorectal cancer cells. The extracts demonstrated a significant decrease in cell viability, particularly in cancerous cell lines compared to normal cells .

| Cell Line | IC (μg/mL) | Selectivity Index |

|---|---|---|

| LS180 (Colorectal) | 174 | High |

| CCD841 CoN (Normal) | 1134 | Low |

Anti-inflammatory Effects

BFCA has also shown promise in anti-inflammatory applications. Extracts containing BFCA were reported to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- Study on Momordica charantia :

- Anticancer Activity in Potentilla Extracts :

- Anti-inflammatory Research :

Q & A

Basic Research Questions

Q. How is Brevifolincarboxylic acid structurally characterized in natural product research?

- Methodological Answer : Structural elucidation requires a combination of 1D NMR (¹H and ¹³C) and mass spectrometry (MS). For example, ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm), while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons. High-resolution MS (HRMS) validates the molecular formula (C₁₃H₈O₈, MW 292.2) and fragmentation patterns. Researchers must cross-validate spectral data with literature and ensure purity via HPLC or TLC .

Q. What are the standard in vitro assays used to evaluate this compound's bioactivity?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay, with results expressed as IC₅₀ (concentration inhibiting 50% of radicals).

- Antimicrobial Activity : Broth microdilution against Salmonella strains (e.g., S. enteritidis, S. typhimurium), reporting minimum inhibitory concentrations (MICs) .

- Enzyme Inhibition : α-Glucosidase inhibition assays using p-nitrophenyl glucopyranoside as substrate, with IC₅₀ values calculated via dose-response curves. This compound exhibits an IC₅₀ of 323.46 μM for α-glucosidase .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Use LC-MS/MS for high sensitivity and specificity. For metabolomics studies, reversed-phase chromatography (C18 column) with ESI⁻ ionization is effective. Quantify using external calibration curves, referencing the molecular ion [M-H]⁻ at m/z 291.2. Metabolomics Workbench data (ST001031) demonstrate its detection in plant extracts at concentrations ranging from 296,635 to 629,339 arbitrary units across biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound's enzyme inhibition across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. native). To reconcile

- Standardize Protocols : Use validated kits (e.g., Sigma-Aldrich’s α-glucosidase) and control for interference (e.g., solvent effects).

- Validate Purity : Confirm compound purity (>95%) via HPLC and characterize degradation products.

- Statistical Analysis : Apply multivariate regression to assess the impact of variables like substrate concentration .

Q. What experimental strategies optimize the assessment of this compound's dual activity on AhR and α-glucosidase?

- Methodological Answer :

- AhR Inhibition : Use luciferase reporter assays (e.g., HepG2 cells transfected with AhR-responsive plasmids), measuring luminescence suppression.

- Orthogonal Validation : Combine enzyme inhibition data with molecular docking to confirm binding to α-glucosidase’s active site.

- Cross-Comparison : Normalize activity metrics (e.g., % inhibition at 100 μM) across assays to avoid confounding by pharmacokinetic factors .

Q. How can multi-omics approaches enhance understanding of this compound's metabolic roles?

- Methodological Answer :

- Metabolomics : Correlate this compound levels (from LC-MS data) with pathways like phenylpropanoid biosynthesis using tools like MetaboAnalyst .

- Transcriptomics : Pair RNA-seq data to identify upregulated/downregulated genes (e.g., CYP1A1 for AhR activation).

- Integration : Apply multivariate analysis (PCA or PLS-DA) to link metabolite abundance with phenotypic outcomes (e.g., antioxidant capacity) .

Properties

IUPAC Name |

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWMFPFMLRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.